3-Bromo-1-tosyl-1H-pyrazole

Übersicht

Beschreibung

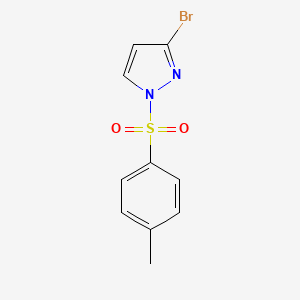

3-Bromo-1-tosyl-1H-pyrazole: is an organic compound with the molecular formula C10H9BrN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the bromo and toluene-4-sulfonyl groups makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-tosyl-1H-pyrazole typically involves the bromination of 1-(toluene-4-sulfonyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromo group in 3-Bromo-1-tosyl-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a 3-amino-1-(toluene-4-sulfonyl)-1H-pyrazole derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 3-bromo-1-tosyl-1H-pyrazole, exhibit significant anticancer properties. For instance, compounds derived from pyrazole scaffolds have shown promising results as inhibitors of various cancer cell lines. These derivatives often target specific pathways involved in tumor growth and proliferation, making them potential candidates for cancer therapy .

1.2 Antimicrobial Properties

Research has demonstrated that pyrazole derivatives possess antimicrobial activities against a range of pathogens. The incorporation of the tosyl group in this compound enhances its interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Synthetic Methodologies

2.1 Synthesis of Pyrazole Derivatives

The synthesis of this compound can be achieved through various methodologies, including:

- Condensation Reactions : Utilizing hydrazines with α-bromo ketones to yield substituted pyrazoles.

- Tandem Reactions : Employing visible light catalysis to facilitate the formation of complex pyrazole structures under mild conditions .

Table 1: Synthesis Methods for Pyrazole Derivatives

Coordination Chemistry

This compound has also found applications in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful for developing new catalysts and materials. The compound can act as a ligand, facilitating various catalytic processes such as cross-coupling reactions and polymerization .

Agrochemistry

In agrochemistry, pyrazole derivatives are being explored for their potential as herbicides and fungicides. The structural modifications provided by compounds like this compound allow for enhanced biological activity against agricultural pests while minimizing environmental impact .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of pyrazole derivatives on human cancer cell lines. The results indicated that compounds containing the tosyl group exhibited higher cytotoxicity compared to their non-tosylated counterparts, suggesting enhanced interaction with cellular targets involved in cancer progression .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains. The compound demonstrated significant inhibition rates, particularly against antibiotic-resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-Bromo-1-tosyl-1H-pyrazole depends on its specific application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution. The toluene-4-sulfonyl group can enhance the compound’s stability and reactivity by providing electron-withdrawing effects.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrole: Similar in structure but contains a pyrrole ring instead of a pyrazole ring.

3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine: Contains a fused pyridine ring, offering different reactivity and applications.

Uniqueness: 3-Bromo-1-tosyl-1H-pyrazole is unique due to the combination of the pyrazole ring with the bromo and toluene-4-sulfonyl groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research purposes.

Biologische Aktivität

3-Bromo-1-tosyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are a class of compounds known for their wide-ranging biological activities. They exhibit properties such as anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural features of pyrazoles, including substituents at various positions, play a crucial role in determining their biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of pyrazoles could effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 3.55 to 6.56 µg/mL against Gram-positive bacteria . The presence of the tosyl group enhances the lipophilicity and permeability of the compound, facilitating its entry into bacterial cells.

Anticancer Properties

The compound has shown promising anticancer activity in several studies. For instance, it was evaluated for its effects on prostate cancer cell lines, demonstrating significant growth inhibition (GI50 values as low as 0.25 µM in certain cases) . The mechanism appears to involve the induction of apoptosis and disruption of microtubule dynamics, which is critical for cancer cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 0.25 | Induction of apoptosis |

| MCF-7 | 4.19 | Microtubule disruption |

| SKBR3 | 0.25 | Cell cycle arrest |

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin. In vivo studies showed a reduction in carrageenan-induced edema in animal models, suggesting potential use in treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Interaction with Cellular Targets : It has been shown to bind to tubulin, disrupting microtubule formation, which is essential for cell division.

- Antioxidant Activity : Some studies suggest that pyrazoles can scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies

Case Study 1: Anticancer Activity in Prostate Cancer

A recent study evaluated the impact of this compound on the proliferation of PC3 prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.25 µM, with observed changes in cell cycle progression and apoptosis markers.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. It demonstrated effective inhibition against Staphylococcus aureus, with MIC values indicating strong antibacterial activity.

Q & A

Q. How can reaction conditions be optimized for synthesizing 3-Bromo-1-tosyl-1H-pyrazole to improve yield and purity?

Basic Research Question

Optimization involves systematic variation of parameters:

- Temperature : Elevated temperatures (e.g., 100–110°C) enhance reaction rates but may increase side reactions. shows heating at 110°C for 16 hours in pyrazole synthesis .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while EtOAc or DCM aids in extraction .

- Catalysts : Use of Pd catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) improves cross-coupling efficiency .

- Workup : Acid-base extraction (e.g., HCl washes) removes unreacted reagents, and column chromatography (silica gel, hexane/EtOAc) isolates the product .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Advanced Research Question

- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves structurally similar impurities .

- Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to exploit solubility differences. reports recrystallization from DMSO for a related bromopyrazole derivative .

- Distillation : Short-path distillation under reduced pressure (<1 mmHg) isolates volatile byproducts .

Q. How can NMR and HRMS be utilized to confirm the structure of this compound and detect regioisomeric impurities?

Basic Research Question

- ¹H/¹³C NMR : Key signals include downfield shifts for the tosyl group (δ ~7.3–7.5 ppm for aromatic protons) and pyrazole protons (δ ~8.0–8.5 ppm). provides a reference for pyrazole NMR assignments .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, HRMS in shows a calculated mass of 418.9784 vs. observed 418.9782 .

- NOESY : Differentiates regioisomers by spatial proximity of substituents .

Q. What mechanistic insights guide the functionalization of this compound in cross-coupling reactions?

Advanced Research Question

- Buchwald-Hartwig Amination : Bromine acts as a leaving group; Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) facilitate C–N bond formation. demonstrates coupling with 3-fluoropyridine under N₂ atmosphere .

- Suzuki-Miyaura Coupling : Requires arylboronic acids and Pd(PPh₃)₄. Steric hindrance from the tosyl group may necessitate higher catalyst loading .

- SNAr Reactivity : Electron-withdrawing tosyl group activates the pyrazole ring for nucleophilic substitution at the bromine site .

Q. How is this compound applied in medicinal chemistry for kinase inhibitor development?

Advanced Research Question

The tosyl group enhances solubility and binding affinity. Example applications:

- TYK2 Inhibitors : Tosyl pyrazoles serve as intermediates for pyrazolopyridinones, as shown in .

- Structural Analogues : Modifications at the 3-bromo position (e.g., substitution with amines) yield bioactive derivatives. highlights pyrazole derivatives with anti-tumor activity .

Q. How should researchers address contradictions in reported synthetic yields for brominated pyrazoles?

Data Contradiction Analysis

- Reagent Quality : Impurities in starting materials (e.g., 3-bromopyrazole) reduce yields. Use HPLC-grade reagents .

- Scale Effects : Milligram-scale reactions (e.g., 29% yield in ) may underperform compared to optimized bulk syntheses .

- Catalytic Efficiency : Variability in Pd catalyst activity (e.g., Pd₂(dba)₃ vs. PdCl₂) impacts yields .

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. emphasizes avoiding skin contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. uses crystallographic data to validate computational models .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

Q. How does steric hindrance from the tosyl group influence regioselectivity in cross-coupling reactions?

Advanced Research Question

- Steric Maps : Generate using software like Spartan to visualize hindered positions .

- Ligand Design : Bulky ligands (e.g., XPhos) direct coupling to less hindered sites. shows selective coupling at the 3-position of pyridine .

Q. What stability studies are essential for storing this compound under laboratory conditions?

Basic Research Question

Eigenschaften

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-10(11)12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPRATGWCKDEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.